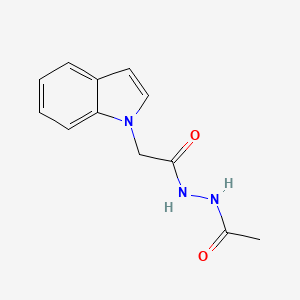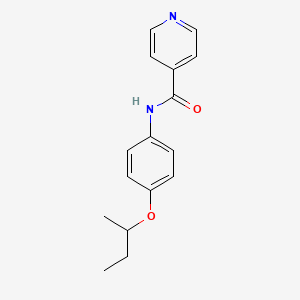
N'-acetyl-2-(1H-indol-1-yl)acetohydrazide
Overview
Description
N'-acetyl-2-(1H-indol-1-yl)acetohydrazide is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 231.100776666 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Isoniazid and Iproniazid Metabolite Analysis
Studies have identified metabolites of isoniazid and iproniazid, such as acetylhydrazine and isopropylhydrazine, which are processed by cytochrome P-450 enzymes in human and rat liver microsomes. These metabolites become highly reactive, potentially leading to liver macromolecule binding and cellular necrosis, highlighting the importance of understanding the metabolic pathways of these compounds for safer therapeutic applications (Nelson et al., 1976).
Chemosensor for Metal Ions
Research has demonstrated the synthesis of novel N,N',N'-tetraacetyl-4,6-dimethoxyindole-based compounds for the selective recognition of Fe3+ and Cu2+ ions. This chemosensor represents a significant advancement in the detection of these metal ions, showcasing the versatility of indole derivatives in analytical chemistry applications (Şenkuytu et al., 2019).
Neuropeptide Y Y2 Receptor Antagonist
N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide (JNJ-5207787) has been characterized as a novel antagonist of the neuropeptide Y Y2 receptor, indicating potential therapeutic applications for disorders associated with this receptor (Bonaventure et al., 2004).
Fluorescent Chemosensor for Cu (II) Ions
The synthesis of a potential fluorescent probe, N'-acetyl-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide, demonstrates high efficiency as a Cu2+ ion quencher. This compound showcases the role of indole derivatives in developing new fluorescent probes for metal ion detection (Warrier & Kharkar, 2018).
Antimicrobial and Anticancer Activities
Several studies have focused on synthesizing and evaluating indole derivatives for antimicrobial and anticancer activities. For example, novel bis(indole) analogues have been developed, demonstrating antimicrobial and anticancer properties, and highlighting the structural versatility and potential therapeutic benefits of indole-based compounds (Choppara et al., 2015).
Properties
IUPAC Name |
N'-acetyl-2-indol-1-ylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9(16)13-14-12(17)8-15-7-6-10-4-2-3-5-11(10)15/h2-7H,8H2,1H3,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVRQMXJZXZDDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)CN1C=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide](/img/structure/B4518166.png)
![6-cyclopropyl-3-methyl-N-4-pyridinylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4518177.png)


![N-(3,4-dimethoxybenzyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4518209.png)


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-oxo-3(4H)-quinazolinyl)benzamide](/img/structure/B4518227.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4518240.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4518266.png)

![2-methyl-1-{2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B4518278.png)
![methyl 3-aminothieno[3,2-c]quinoline-2-carboxylate](/img/structure/B4518282.png)
